molecular formula C4H11NO3S B3061254 Ethyl-N,N-dimethylaminosulfonate CAS No. 75013-50-2

Ethyl-N,N-dimethylaminosulfonate

Cat. No.: B3061254
CAS No.: 75013-50-2
M. Wt: 153.2 g/mol
InChI Key: CPCDERZBBXXCRR-UHFFFAOYSA-N
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Description

Ethyl-N,N-dimethylaminosulfonate is an organosulfur compound with the molecular formula C4H11NO3S. It is characterized by the presence of an ethyl group, a dimethylamino group, and a sulfonate group. This compound is known for its versatile applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-N,N-dimethylaminosulfonate can be synthesized through several methods. One common approach involves the reaction of ethyl sulfonate with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and efficient separation techniques to isolate the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-N,N-dimethylaminosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfinates or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfinates or sulfides

    Substitution: Various substituted sulfonates

Scientific Research Applications

Ethyl-N,N-dimethylaminosulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sulfonamide-based drugs.

    Industry: this compound is utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl-N,N-dimethylaminosulfonate involves its interaction with various molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction leads to the formation of covalent bonds and subsequent chemical transformations. The compound’s ability to undergo substitution reactions makes it a valuable tool in modifying molecular structures and studying reaction pathways.

Comparison with Similar Compounds

Ethyl-N,N-dimethylaminosulfonate can be compared with other sulfonate esters and amine-containing compounds:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may differ in physical properties.

    Ethyl-N,N-diethylaminosulfonate: Contains diethylamino group instead of dimethylamino group. This variation can affect its reactivity and applications.

    Ethyl-N,N-dimethylaminosulfinate: A reduced form of the sulfonate ester, showing different chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and industrial processes.

Properties

IUPAC Name

ethyl N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4-8-9(6,7)5(2)3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCDERZBBXXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225997
Record name Ethyl-N,N-dimethylaminosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75013-50-2
Record name Ethyl-N,N-dimethylaminosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075013502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-N,N-dimethylaminosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-N,N-DIMETHYLAMINOSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6317RPM4PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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